molecular formula C10H11ClFNO2 B7627698 3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide

3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B7627698
M. Wt: 231.65 g/mol
InChI Key: GMNDEQXJMCUJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound that belongs to the class of amide compounds. It is also known as CFME or Compound 1. This compound has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of CFME is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. CFME is also thought to work by blocking the production of inflammatory mediators, which reduces inflammation and pain.
Biochemical and Physiological Effects:
CFME has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. CFME has also been found to reduce inflammation and pain. It has been studied for its potential use in the treatment of various diseases, including cancer, fungal and bacterial infections, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

CFME has several advantages for lab experiments. It is easy to synthesize and has a high yield. CFME is also stable and has a long shelf life. However, CFME has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. CFME is also toxic and should be handled with care.

Future Directions

CFME has shown promising results in scientific research, and there are several future directions for its study. One possible direction is to study the mechanism of action of CFME in more detail. This will help to understand how CFME works and how it can be used to develop new drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of CFME. This will help to determine the optimal dosage and administration route for CFME. Finally, CFME can be studied for its potential use in combination therapy with other drugs. This will help to develop new treatment strategies for various diseases.

Synthesis Methods

The synthesis of CFME involves the reaction of 3-chloro-4-fluoroaniline and N-methyl-2-hydroxyethylamine in the presence of a coupling agent. The reaction is carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.

Scientific Research Applications

CFME has shown potential applications in the pharmaceutical industry. It has been found to have anticancer activity and has been tested against various cancer cell lines. CFME has also been found to have antifungal and antibacterial activity. It has been tested against various fungal and bacterial strains and has shown promising results. CFME has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-13(4-5-14)10(15)7-2-3-9(12)8(11)6-7/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNDEQXJMCUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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